molecular formula C8H6BrClO2 B1286988 3-(Bromomethyl)-2-chlorobenzoic acid CAS No. 89540-41-0

3-(Bromomethyl)-2-chlorobenzoic acid

Cat. No.: B1286988
CAS No.: 89540-41-0
M. Wt: 249.49 g/mol
InChI Key: JDYWKIZCEHRLFJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chlorobenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a chlorine atom at the second position

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic groups, which participate in electronically divergent processes with a metal catalyst .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 3-(Bromomethyl)-2-chlorobenzoic acid may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The bromomethyl group in the compound could potentially act as a leaving group, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that compounds of this nature are often involved in the synthesis of complex organic molecules . These reactions can have downstream effects on various biochemical pathways, particularly those involving the newly formed molecules.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the case of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. For instance, brominated compounds can be hazardous due to their reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chlorobenzoic acid typically involves the bromination of 2-chlorotoluene followed by oxidation. One common method includes:

    Bromination: 2-chlorotoluene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Oxidation: The resulting 3-(bromomethyl)-2-chlorotoluene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a carbonyl compound.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzoic acids.

    Oxidation and Reduction: Alcohols or carbonyl compounds.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-(Bromomethyl)-2-chlorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

  • 3-(Bromomethyl)benzoic acid
  • 2-Chlorobenzoic acid
  • 3-(Chloromethyl)-2-chlorobenzoic acid

Comparison:

  • 3-(Bromomethyl)-2-chlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.
  • 3-(Bromomethyl)benzoic acid lacks the chlorine substituent, which may result in different reactivity and applications.
  • 2-Chlorobenzoic acid lacks the bromomethyl group, making it less versatile in nucleophilic substitution reactions.
  • 3-(Chloromethyl)-2-chlorobenzoic acid has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity in coupling reactions.

Properties

IUPAC Name

3-(bromomethyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWKIZCEHRLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603748
Record name 3-(Bromomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89540-41-0
Record name 3-(Bromomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzoyl peroxide (1.33 g) was added to a suspension of 2-chloro-3-methylbenzoic acid (25 g) and N-bromosuccinimide (28.7 g) in chlorobenzene (250 mL) and the resulting mixture was heated to 85° C. for 4 h. The mixture was diluted with ethyl acetate (100 mL) and washed with 10% aqueous brine (3×100 mL). The organic layer was dried over magnesium sulphate, filtered and evaporated. The beige solid was recrystallised from ethyl acetate (˜75 mL)/isohexane (˜250 mL) to give the subtitled compound as a white solid. Yield 25.3 g.
Quantity
1.33 g
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25 g
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28.7 g
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250 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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